molecular formula C9H14O3 B14362975 4-Methyl-5-methylidene-4-(2-methylpropyl)-1,3-dioxolan-2-one CAS No. 92939-71-4

4-Methyl-5-methylidene-4-(2-methylpropyl)-1,3-dioxolan-2-one

Katalognummer: B14362975
CAS-Nummer: 92939-71-4
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: RSYXUQQRKDXUSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-5-methylidene-4-(2-methylpropyl)-1,3-dioxolan-2-one is an organic compound that belongs to the class of dioxolanes. Dioxolanes are cyclic ethers with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with methyl, methylidene, and isobutyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-methylidene-4-(2-methylpropyl)-1,3-dioxolan-2-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of a diol with a carbonyl compound in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-5-methylidene-4-(2-methylpropyl)-1,3-dioxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-Methyl-5-methylidene-4-(2-methylpropyl)-1,3-dioxolan-2-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of 4-Methyl-5-methylidene-4-(2-methylpropyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological effects. The compound may act on enzymes, receptors, or other cellular components, modulating their activity and influencing cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dioxolane: A simpler dioxolane compound without the additional substituents.

    4-Methyl-1,3-dioxolane: A dioxolane with a single methyl group.

    5-Methylidene-1,3-dioxolane: A dioxolane with a methylidene group.

Uniqueness

4-Methyl-5-methylidene-4-(2-methylpropyl)-1,3-dioxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

92939-71-4

Molekularformel

C9H14O3

Molekulargewicht

170.21 g/mol

IUPAC-Name

4-methyl-5-methylidene-4-(2-methylpropyl)-1,3-dioxolan-2-one

InChI

InChI=1S/C9H14O3/c1-6(2)5-9(4)7(3)11-8(10)12-9/h6H,3,5H2,1-2,4H3

InChI-Schlüssel

RSYXUQQRKDXUSC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1(C(=C)OC(=O)O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.